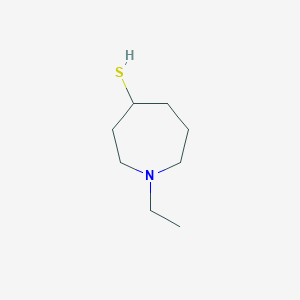

1-Ethylazepane-4-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NS |

|---|---|

Molecular Weight |

159.29 g/mol |

IUPAC Name |

1-ethylazepane-4-thiol |

InChI |

InChI=1S/C8H17NS/c1-2-9-6-3-4-8(10)5-7-9/h8,10H,2-7H2,1H3 |

InChI Key |

WYBZUCCNARONSE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC(CC1)S |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethylazepane 4 Thiol and Its Analogs

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the 1-Ethylazepane-4-thiol molecule in a more convergent manner, where the key functional groups are introduced during the main reaction sequence.

Conventional Multistep Reaction Pathways

Conventional multistep syntheses provide a classical and often reliable route to target molecules. A plausible pathway to this compound can be envisioned starting from the corresponding ketone, 1-ethylazepan-4-one. This ketone can be synthesized through various established methods.

The conversion of the ketone to the thiol can be achieved via a two-step process involving reduction to the corresponding alcohol followed by substitution to introduce the thiol group.

Table 1: Proposed Multistep Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Reductive Amination | Azepan-4-one, Acetaldehyde, NaBH(OAc)₃, Dichloroethane | 1-Ethylazepan-4-one |

| 2 | Reduction of Ketone | 1-Ethylazepan-4-one, Sodium borohydride (B1222165) (NaBH₄), Methanol | 1-Ethylazepan-4-ol |

| 3 | Thiolation of Alcohol | 1-Ethylazepan-4-ol, Thioacetic acid, Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃) | S-(1-Ethylazepan-4-yl) ethanethioate |

Alternatively, the direct thionation of the ketone can be accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). hud.ac.ukchemicalbook.comnih.gov These reagents are effective for converting carbonyls to thiocarbonyls. chemicalbook.comnih.gov The resulting thione can then be reduced to the desired thiol.

Table 2: Direct Thionation Pathway

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Thionation | 1-Ethylazepan-4-one, Lawesson's Reagent, Toluene, Reflux | 1-Ethylazepane-4-thione |

Catalytic Synthetic Routes (e.g., tin-based catalysts)

Catalytic methods offer an efficient and atom-economical approach to the synthesis of heterocyclic compounds. Tin-based catalysts have been employed in the synthesis of various sulfur-containing heterocycles. dtic.milresearchgate.netresearchgate.net For instance, tin(II) alkoxides can catalyze the annulation of isocyanates with various substrates to form nitrogen heterocycles. researchgate.net While a direct tin-catalyzed synthesis of this compound is not extensively documented, analogous reactions suggest a potential pathway. A tin-catalyzed annulation of a suitable amino-thiol precursor could construct the azepane ring. researchgate.net

Indirect Synthesis via Precursors and Azepane Ring Formation

Indirect methods involve the initial construction of the azepane ring, which is subsequently functionalized to introduce the ethyl and thiol groups.

Ring Expansion Strategies from Smaller Heterocycles

Ring expansion reactions provide a powerful tool for accessing larger ring systems from more readily available smaller rings. The expansion of piperidine (B6355638) derivatives is a well-established method for the synthesis of azepanes. beilstein-journals.orgrsc.org A plausible strategy could involve the ring expansion of an appropriately substituted N-ethylpiperidine. For example, a diastereomerically pure azepane derivative can be prepared from a piperidine precursor with excellent stereoselectivity and yield. rsc.org

Table 3: Azepane Synthesis via Piperidine Ring Expansion

| Precursor | Reaction Type | Key Features | Resulting Scaffold |

|---|---|---|---|

| Substituted Piperidine | Tiffeneau-Demjanov type rearrangement | Stereoselective and regioselective | Azepane derivative rsc.org |

Cyclization Reactions to Construct the Azepane Core

The formation of the azepane ring through cyclization of acyclic precursors is a common and versatile strategy. researchgate.netmdpi.com One such approach involves the tandem amination/cyclization of fluorinated allenynes catalyzed by copper(I), which yields functionalized azepines. mdpi.com Another method is the silyl-aza-Prins cyclization, which can produce trans-azepanes in high yields and with good diastereoselectivity.

A particularly relevant approach is the one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols. researchgate.netnih.gov These thiazepanones are direct precursors to thiazepanes, which are structurally analogous to the target molecule.

Table 4: Cyclization Strategies for Azepane Ring Formation

| Method | Precursors | Catalyst/Reagents | Key Product |

|---|---|---|---|

| Tandem Amination/Cyclization | Fluorinated allenynes, Amines | Cu(I) | Functionalized Azepines mdpi.com |

| One-pot Thiazepanone Synthesis | α,β-unsaturated esters, 1,2-amino thiols | Base (e.g., DBU) | 1,4-Thiazepanones researchgate.netnih.gov |

Introduction of the Thiol Functionality onto Azepane Scaffolds

Once the 1-ethylazepane (B3149681) scaffold is in hand, the thiol group can be introduced at the 4-position through various functional group interconversions. If starting from 1-ethylazepan-4-one, conversion to the thiol can be achieved as described in section 2.1.1.

Alternatively, if an amino group is present at the 4-position, it can be converted to a thiol. This could potentially be achieved via a Sandmeyer-type reaction on a diazonium salt intermediate, though this can be a challenging transformation. A more modern approach could involve deaminative thiolation. researchgate.net

Another strategy involves the synthesis of 1,4-thiazepan-5-one, which can be N-ethylated and subsequently reduced to afford a compound closely related to the target. researchgate.net The reduction of the lactam in 1,4-thiazepanones can be achieved using reagents like sodium borohydride and iodine. nih.gov

Emerging Synthetic Techniques

The drive towards greener and more efficient chemical synthesis has spurred the development of techniques that utilize alternative energy sources to promote chemical reactions. researchgate.net Photocatalysis and electrochemistry harness light and electrical energy, respectively, to generate highly reactive intermediates under mild conditions. beilstein-journals.orgacs.org Similarly, microwave-assisted synthesis uses dielectric heating to dramatically accelerate reaction rates. beilstein-journals.orgnih.gov These methods are at the forefront of constructing complex heterocyclic frameworks, including the azepane ring system. researchgate.netacs.org

Visible-light photocatalysis has emerged as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions. beilstein-journals.org For the synthesis of azepane systems, photocatalytic methods offer innovative strategies for both ring formation and functionalization.

One notable strategy involves the dearomative ring expansion of simple nitroarenes, which serve as nitrene precursors. nih.gov Mediated by blue light, this process transforms a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated to the saturated azepane core. nih.govresearchgate.net This photochemical approach provides a novel entry into polysubstituted azepanes from readily available starting materials. nih.gov A 2024 study by Leonori and colleagues demonstrated the conversion of nitroarenes into saturated azepane heterocycles by generating nitrene intermediates with blue light, followed by hydrogenolysis. researchgate.net

Furthermore, photocatalysis facilitates the direct functionalization of C-H bonds, a process that traditionally requires harsh reagents. Recent work has demonstrated the direct C(sp³)–H bond disulfidation of saturated N-heterocycles through a combination of a photocatalyst and a hydrogen atom transfer (HAT) reagent. rsc.org This method, while not yet specifically reported for this compound, represents a state-of-the-art approach for installing sulfur-containing functional groups. The process involves the generation of an α-heteroatom carbon-centered radical which then couples with a perthiyl radical to form the disulfide product. rsc.org This strategy could conceivably be adapted to introduce a thiol or disulfide group at the C4 position of an N-ethylazepane precursor.

A 2025 report detailed a one-pot photoenzymatic route to synthesize N-Boc-4-hydroxy-azepane, combining a photochemical oxyfunctionalization step with a stereoselective enzymatic reduction. acs.org This hybrid approach, which achieved over 90% conversion, highlights the potential of combining photocatalysis with other modern techniques to build complex azepane analogs. acs.org

Electrochemical synthesis provides a complementary reagent-free method for generating reactive intermediates. While specific electrochemical syntheses of this compound are not prominent in the literature, the principles have been applied to related heterocyclic systems. For example, a green protocol for the electrochemical synthesis of a fluorescent dye from the oxidation of imipramine, a drug featuring a dibenz[b,f]azepine core, has been reported. acs.org Such electrochemical C-H activation or cyclization strategies could be envisioned for the construction or functionalization of the azepane skeleton.

| Reaction Type | Substrate | Method | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Dearomative Ring Expansion | Nitroarenes | Photocatalysis (Blue Light) | Blue LEDs, room temperature, followed by hydrogenolysis | Synthesis of polysubstituted azepanes | nih.gov |

| C(sp³)–H Disulfidation | Saturated N-Heterocycles | Photocatalysis (HAT) | Ir(dFCF₃ppy)₂dtbpyPF₆ photocatalyst, N-perthiophthalimide | Formation of disulfide products at α-carbon | rsc.org |

| C-H Oxyfunctionalization | N-Boc-azepane | Photocatalysis + Enzymatic Reduction | 30% (v/v) MeCN, blue light, followed by carbonyl reductase | Synthesis of chiral N-Boc-4-hydroxy-azepane (>90% conversion) | acs.org |

Microwave-assisted organic synthesis has become a cornerstone of modern medicinal and heterocyclic chemistry due to its ability to drastically reduce reaction times, often from hours to minutes, while improving product yields. nih.govderpharmachemica.com The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds, including those with an azepane framework. beilstein-journals.org

Microwave energy has been successfully employed in multicomponent reactions (MCRs) to generate diverse heterocyclic libraries with high efficiency. beilstein-journals.orgnih.gov One study detailed a microwave-assisted three-component reaction to synthesize N-alkylated 2-pyridones, where the reaction time was reduced from 180 minutes under conventional heating to just 15 minutes with microwave irradiation, with yields improving from 65–77% to 81–94%. beilstein-journals.orgnih.gov While this example does not produce an azepane, it demonstrates the power of microwave assistance in analogous heterocyclic syntheses.

More directly relevant is the use of microwaves in the synthesis of azepine and azepinone derivatives. researchgate.netacs.org A notable report describes an unprecedented microwave-assisted diastereoselective multicomponent strategy for the rapid and efficient generation of the dibenzo[c,e]azepinone scaffold. acs.org Another study utilized microwave irradiation to facilitate nucleophilic aromatic substitution reactions for the synthesis of dipyridylazepines, achieving in 3 hours what required 24 hours under conventional heating at 150 °C. researchgate.net

The introduction of a thiol group, a key feature of this compound, can also be accelerated by microwave heating. Microwave-assisted protocols have been developed for the synthesis of thioesters from aldehydes and thiols, and for the creation of various sulfur-containing heterocycles like 1,2,4-triazole-3-thiols. researchgate.netpensoft.net For instance, the synthesis of 1,2,4-triazole-3-thiol derivatives was achieved in 30-60 minutes using microwave irradiation at 145 °C. pensoft.net Similarly, the cyclocondensation to form triazolothiadiazoles from a triazole-thiol precursor required only 5 minutes under microwave conditions, compared to 7 hours of conventional refluxing. derpharmachemica.com These examples underscore the potential of microwave-assisted synthesis for efficiently constructing the thiol-functionalized azepane target.

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Dipyridylazepines | Conventional Heating (150 °C) | 24 h | Not specified, used as baseline | researchgate.net |

| Microwave Irradiation | 3 h | Comparable to 24h conventional | ||

| Synthesis of N-alkylated 2-pyridones | Conventional Heating | 180 min | 65-77% | nih.gov |

| Microwave Irradiation | 15 min | 81-94% | ||

| Synthesis of Triazolothiadiazoles | Conventional Heating (110 °C) | ~7 h | Lower yields (e.g., 66%) | derpharmachemica.com |

| Microwave Irradiation | 5 min | Higher yields (e.g., 81%) |

Chemical Reactivity and Transformation Studies of 1 Ethylazepane 4 Thiol

Reactions Involving the Thiol Group

The thiol group is known for its strong nucleophilicity and its susceptibility to oxidation, making it a versatile handle for chemical modifications.

Nucleophilic Reactivity and Substitution Mechanisms

The sulfur atom of the thiol group in 1-Ethylazepane-4-thiol is highly nucleophilic, particularly when deprotonated to its thiolate form. This reactivity is commonly exploited in nucleophilic substitution reactions, primarily following an SN2 mechanism. acsgcipr.org

Under basic conditions, the thiol proton is abstracted to form a potent 1-ethylazepane-4-thiolate anion. This anion can readily attack a variety of electrophilic carbon centers, such as those in alkyl halides, to form thioethers. This S-alkylation reaction is a fundamental method for forming carbon-sulfur bonds. acsgcipr.orgtaylorandfrancis.com The reaction proceeds via a backside attack on the electrophile, leading to inversion of stereochemistry if the electrophilic carbon is chiral.

Table 1: Representative Nucleophilic Substitution Reactions of this compound This table presents theoretical examples based on the known reactivity of thiols.

| Electrophile | Reagent/Conditions | Product | Reaction Type |

| Methyl Iodide | Base (e.g., NaH) in THF | 1-Ethyl-4-(methylthio)azepane | SN2 |

| Benzyl Bromide | Base (e.g., K2CO3) in Acetone | 1-Ethyl-4-(benzylthio)azepane | SN2 |

| Ethyl Bromoacetate | Base (e.g., Et3N) in DCM | Ethyl 2-((1-ethylazepan-4-yl)thio)acetate | SN2 |

Oxidative Transformations and Disulfide Bond Formation

The thiol group is sensitive to oxidation and can undergo several transformations depending on the strength of the oxidizing agent. biolmolchem.com A mild and common oxidation involves the coupling of two thiol molecules to form a disulfide bond (-S-S-). libretexts.orgyoutube.com

In the case of this compound, treatment with mild oxidants like iodine (I2), hydrogen peroxide (H2O2), or even atmospheric oxygen can lead to the formation of the corresponding disulfide, 1,2-bis(1-ethylazepan-4-yl)disulfane. This reaction is reversible and the disulfide can be cleaved back to the thiol using a reducing agent. youtube.com This redox interconversion is a key reaction in many biological systems involving cysteine residues. libretexts.org Stronger oxidizing agents can further oxidize the thiol group to form sulfonic acids. biolmolchem.com

Table 2: Oxidative Reactions of this compound This table illustrates the expected outcomes from the oxidation of this compound.

| Oxidizing Agent | Conditions | Product | Oxidation State |

| Air (O2), I2, or mild H2O2 | Neutral or basic solution | 1,2-bis(1-ethylazepan-4-yl)disulfane | Disulfide |

| Strong Oxidants (e.g., KMnO4, HNO3) | Harsher conditions | 1-Ethylazepane-4-sulfonic acid | Sulfonic Acid |

Thiol-Ene Click Chemistry and Thioether Synthesis

A highly efficient and versatile method for forming thioethers is the thiol-ene "click" reaction. wikipedia.org This reaction involves the addition of a thiol across a double bond (an "ene"). The process is typically initiated by radicals and proceeds via an anti-Markovnikov addition, meaning the sulfur atom adds to the less substituted carbon of the alkene. wikipedia.orgresearchgate.net

This compound can serve as the thiol component in this reaction. In the presence of a radical initiator (either photochemical or thermal), a thiyl radical is generated. nih.gov This radical adds to an alkene, creating a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the radical chain and form the final thioether product. nih.gov This reaction is valued for its high yields, tolerance of various functional groups, and stereoselectivity. wikipedia.org

Table 3: Thiol-Ene Reactions with this compound This table shows potential thioether products from the reaction of this compound with various alkenes.

| Alkene ("Ene") Substrate | Initiator | Product |

| 1-Octene | AIBN, heat or UV light | 1-Ethyl-4-(octylthio)azepane |

| Styrene | AIBN, heat or UV light | 1-Ethyl-4-(phenethylthio)azepane |

| Allyl alcohol | AIBN, heat or UV light | 3-((1-Ethylazepan-4-yl)thio)propan-1-ol |

Reactivity of the Azepane Ring System

The azepane ring in this compound is a saturated, seven-membered heterocyclic amine. wikipedia.org As a tertiary amine, its reactivity is centered on the lone pair of electrons on the nitrogen atom.

Electrophilic and Nucleophilic Additions to the Azepane Moiety

The nitrogen atom of the azepane ring is nucleophilic and basic due to its lone pair of electrons. It readily reacts with electrophiles. For instance, it can be protonated by acids to form an ammonium salt. It can also react with alkylating agents, such as alkyl halides, in a process known as quaternization to form a quaternary ammonium salt.

Unlike unsaturated azepine rings, which can undergo electrophilic substitution or cycloaddition reactions, the saturated azepane ring is generally unreactive towards electrophilic or nucleophilic addition to the ring carbons. slideshare.net The reactivity is almost exclusively centered on the heteroatom.

Ring Opening and Rearrangement Reactions

The azepane ring is a stable, non-strained seven-membered ring. dntb.gov.uaresearchgate.net Unlike highly strained three-membered rings (e.g., aziridines) which readily undergo nucleophilic ring-opening, the azepane moiety is resistant to such reactions under normal conditions. nih.govnih.gov Ring-opening or rearrangement would require harsh conditions, specialized catalysts, or the strategic placement of activating groups, for which there is limited specific literature concerning the 1-ethylazepane (B3149681) structure. Therefore, for most synthetic purposes, the azepane ring is considered a stable scaffold.

Stereochemical Control in Azepane Transformations

The stereochemical outcome of reactions involving the azepane ring is of significant interest in synthetic chemistry, as the conformation of the seven-membered ring can direct the approach of reagents. While specific studies on this compound are not available, research on other azepane derivatives has demonstrated the feasibility of achieving high levels of stereocontrol. For instance, diastereomerically pure azepane derivatives have been successfully prepared through piperidine (B6355638) ring expansion with excellent stereoselectivity and regioselectivity rsc.org. This suggests that transformations of the thiol group or other positions on the this compound ring could be influenced by the existing stereochemistry and the flexible conformation of the azepane ring.

Furthermore, novel stereoselective synthetic approaches to heavily hydroxylated azepane iminosugars have been developed, relying on key reactions like osmium-catalyzed tethered aminohydroxylation to control the formation of new stereocenters acs.orgnih.gov. These methodologies underscore the potential for achieving high stereochemical control in the synthesis and modification of functionalized azepanes. The presence of the ethyl group on the nitrogen atom and the thiol group at the 4-position of this compound would likely influence the conformational preference of the ring, which in turn could be exploited to achieve stereoselective transformations.

| Transformation Type | Stereochemical Outcome | Controlling Factors | Analogous System |

| Piperidine Ring Expansion | High Diastereoselectivity | Reagent approach guided by existing stereocenters | Substituted Piperidines rsc.org |

| Osmium-Catalyzed Aminohydroxylation | Complete Regio- and Stereocontrol | Tethering approach | Allylic Alcohols from D-mannose acs.orgnih.gov |

| Organometallic Addition | Stereoselective | Chiral auxiliaries and substrate control | Sugar-derived Azepane Nitrones acs.orgnih.gov |

Complexation Chemistry

The presence of both a thiol and an amino group in this compound suggests a rich complexation chemistry, with the potential to act as a chelating ligand for various metal ions.

Ligand Properties and Coordination with Metal Ions

Thiol-containing amino acids are known to be effective chelating ligands due to the presence of soft (thiolate) and hard (amine and carboxylate) Lewis bases, allowing them to bind to a wide range of metals bohrium.comresearchgate.net. By analogy, this compound, possessing a soft thiol group and a hard amino group, is expected to form stable complexes with various metal ions. The thiol group, in its deprotonated thiolate form, is a soft Lewis base and would show a strong affinity for soft Lewis acidic metals.

The coordination of metal ions is often accompanied by the release of a proton from the thiol group, and the stability of the resulting metal complex can be significant. Studies on thiol-containing peptides have shown high affinity towards heavy metal ions mdpi.com. The formation of a five- or six-membered chelate ring involving the nitrogen of the azepane and the sulfur of the thiol is a likely coordination mode for this compound, which would enhance the stability of the metal complexes. The ethyl group on the nitrogen may provide steric hindrance that could influence the coordination geometry and the stoichiometry of the metal-ligand complex.

| Metal Ion | Probable Coordination Geometry | Key Interacting Groups | Analogous Ligands |

| Cu(II) | Square Planar / Tetrahedral | Thiolate, Amine | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov |

| Ni(II) | Tetrahedral | Thiolate, Amine | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov |

| Zn(II) | Tetrahedral | Thiolate, Amine | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov |

| Cd(II) | Tetrahedral | Thiolate, Amine | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov |

Role in Enzyme-Mediated Reactions (Mechanistic Investigations)

The thiol group is a key functional group in many enzymatic reactions, often acting as a nucleophile. Cysteine residues in proteins are crucial for their function, participating in catalysis, metal binding, and redox regulation nih.govnih.gov. Given this, this compound could potentially interact with enzymes in several ways, including acting as a competitive inhibitor.

Thiol-containing small molecules can interact with cell surface proteins through thiol-disulfide exchange mechanisms researchgate.net. For instance, the function of integrins, which are involved in cell motility, can be modulated by compounds that participate in disulfide exchange acs.org. It is plausible that this compound could engage in similar interactions, potentially inhibiting enzymes that rely on cysteine residues for their catalytic activity or for maintaining their structure through disulfide bonds. The mechanism of inhibition would likely involve the formation of a disulfide bond between the thiol of this compound and a cysteine residue in the enzyme's active site or an allosteric site.

Furthermore, thiol-based redox regulation is a critical post-translational modification that controls the activity of many enzymes. Thiol-disulfide exchange reactions modulate protein activity, folding, and stability frontiersin.org. A molecule like this compound could potentially perturb these natural regulatory mechanisms by interacting with the thiol-based redox systems within cells.

| Enzyme Interaction Type | Plausible Mechanism | Key Functional Group | Relevant Biological Process |

| Competitive Inhibition | Formation of a reversible disulfide bond with an active site cysteine. | Thiol | Enzyme Catalysis |

| Allosteric Modulation | Interaction with a regulatory cysteine residue, inducing a conformational change. | Thiol | Signal Transduction |

| Disruption of Redox Homeostasis | Participation in thiol-disulfide exchange with cellular redox buffers. | Thiol | Cellular Redox Signaling |

Theoretical and Computational Investigations of 1 Ethylazepane 4 Thiol

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to model and predict the behavior of molecules. rsc.org These methods are instrumental in understanding the intrinsic properties of a molecule in the absence of environmental effects.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For 1-Ethylazepane-4-thiol, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms due to the presence of lone pair electrons. The LUMO, on the other hand, would likely be distributed across the sigma anti-bonding orbitals of the molecule. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | 1.2 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | 7.0 | Energy difference; indicates chemical stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.dewolfram.com An MEP map displays the electrostatic potential on the electron density surface of a molecule. wolfram.com Different colors represent different potential values: red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent regions of neutral or intermediate potential. researchgate.net

In the case of this compound, the MEP map would likely show negative potential (red) around the nitrogen and sulfur atoms due to their lone pairs of electrons, identifying them as nucleophilic centers. The hydrogen atoms, particularly those attached to carbon atoms adjacent to the heteroatoms, would exhibit a positive potential (blue), marking them as potential sites for electrophilic interaction.

| Region | Atom(s) | Electrostatic Potential | Predicted Reactivity |

|---|---|---|---|

| 1 | Sulfur Atom | Negative (Red) | Nucleophilic site, susceptible to electrophilic attack. |

| 2 | Nitrogen Atom | Negative (Red) | Nucleophilic site, susceptible to electrophilic attack. |

| 3 | Ethyl Group Hydrogens | Positive (Blue) | Electrophilic site, susceptible to nucleophilic attack. |

| 4 | Azepane Ring Hydrogens | Slightly Positive (Light Blue/Green) | Weakly electrophilic sites. |

The seven-membered azepane ring in this compound is conformationally flexible. nih.gov Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like azepane can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. researchgate.netmaricopa.edu Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its three-dimensional shape.

Computational methods can be used to calculate the energies of different conformers, revealing the most stable geometry. Additionally, the ring strain energy, which is the energy increase due to deviation from ideal bond angles and lengths, can be determined. nih.gov For heterocyclic systems, the presence of heteroatoms can significantly influence the conformational preferences and ring strain. nih.gov

| Conformer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Twist-Chair | 0.00 | Most Stable |

| Chair | 1.5 | Less Stable |

| Boat | 3.2 | Least Stable |

Computational quantum chemistry can predict the vibrational spectra (e.g., infrared, IR) of a molecule. dtic.mil By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.) can be determined. dtic.mil These predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. dtic.mil Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. dtic.milacs.org

For this compound, characteristic vibrational frequencies would include the C-N stretching, C-S stretching, C-H stretching, and various bending modes of the azepane ring and the ethyl group. Comparing the calculated spectrum with an experimentally obtained one can help to confirm the structure of the synthesized compound.

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|---|

| C-H Stretch (Aliphatic) | 3050 | 2928 | ~2930 |

| S-H Stretch | 2650 | 2544 | ~2550 |

| C-N Stretch | 1150 | 1104 | ~1100 |

| C-S Stretch | 750 | 720 | ~725 |

Molecular Modeling and Interaction Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly useful for studying how a small molecule might interact with a larger biological macromolecule.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (a small molecule) when bound to a receptor (typically a protein) to form a stable complex. nih.govacs.org This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of a drug. nih.govmdpi.com The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" that estimates the binding affinity. acs.org

In a hypothetical study, this compound could be modeled as a ligand and docked into the active site of a specific enzyme. The simulation would identify the most likely binding pose and the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. fiveable.me The binding energy, a measure of the strength of the interaction, can also be calculated. nih.gov

| Parameter | Value | Description |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates a strong and favorable interaction. |

| Interacting Residues | Tyr84, Ser122, Phe290 | Amino acid residues in the enzyme's active site that interact with the ligand. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the receptor. |

| Interacting Atoms | Thiol (S-H) group with Ser122; Nitrogen atom with Tyr84 | Specific atoms of the ligand involved in key interactions. |

Structure-Reactivity Relationship (SAR) Derivations through Computational Methods

The ethyl group attached to the nitrogen atom will primarily exert a steric and inductive effect. Sterically, it will influence the conformational equilibrium of the azepane ring. Electronically, as an electron-donating group, it will increase the electron density on the nitrogen atom, thereby affecting its basicity and nucleophilicity.

The thiol group at the 4-position is the primary site of many chemical reactions. The reactivity of the thiol group is dictated by the polarity of the S-H bond and the nucleophilicity of the sulfur atom. Computational methods can provide quantitative measures of these properties.

Calculated Structural Parameters of the Azepane Ring:

Computational studies on the parent azepane molecule provide a baseline for understanding the geometry of the ring in this compound. The following table presents DFT-calculated bond lengths and angles for the azepane ring, which are expected to be similar in the substituted derivative.

| Parameter | Calculated Value (DFT) |

| C-N Bond Length | 1.459 Å |

| C-C Bond Length (average) | 1.527 Å |

| C-N-C Bond Angle | 116.2° |

| C-C-C Bond Angle (average) | 114.8-116.9° |

These values are for the unsubstituted azepane ring and may be slightly perturbed by the ethyl and thiol substituents.

Mulliken Charge Distribution:

Mulliken population analysis is a method for estimating partial atomic charges. In the azepane ring, the nitrogen atom carries a negative partial charge due to its higher electronegativity compared to the adjacent carbon atoms. The introduction of an electron-donating ethyl group will likely make the nitrogen atom even more negative, enhancing its basicity. The sulfur atom of the thiol group is also expected to have a negative partial charge, making it a nucleophilic center. The hydrogen atom of the thiol group will have a positive partial charge, making it susceptible to deprotonation.

| Atom/Group | Expected Mulliken Charge | Implication for Reactivity |

| Nitrogen (N) | Negative | Basic and nucleophilic center |

| Ethyl Group (-CH2CH3) | Overall electron-donating | Increases basicity of Nitrogen |

| Sulfur (S) | Negative | Nucleophilic center |

| Thiol Hydrogen (H) | Positive | Acidic proton |

Mechanistic Elucidation of Chemical Reactions via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. For this compound, several key reaction types can be investigated computationally.

Thiol-Ene Reaction:

One of the most important reactions of thiols is the thiol-ene reaction, which involves the addition of a thiol across a double bond. This reaction can proceed via either a radical or a nucleophilic mechanism. Computational studies can determine the preferred pathway by calculating the activation barriers for both mechanisms. For instance, the radical mechanism would involve the following steps, each of which can be modeled computationally:

Initiation: Formation of a thiyl radical (RS•).

Propagation:

Addition of the thiyl radical to an alkene to form a carbon-centered radical.

Chain transfer of a hydrogen atom from another thiol molecule to the carbon-centered radical, regenerating the thiyl radical.

Computational analysis of these steps for a model system can provide the reaction energy profile, including the energies of intermediates and transition states.

Nucleophilic Reactions of the Thiolate:

The thiol group is acidic and can be deprotonated to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile and can participate in a variety of substitution and addition reactions. Computational studies can model these reactions to understand their feasibility and selectivity. For example, the SN2 reaction of the thiolate with an alkyl halide can be modeled to determine the activation energy barrier and the reaction energy.

Hypothetical Reaction Energy Profile:

The following is a hypothetical reaction coordinate diagram for the nucleophilic substitution reaction of the 1-ethylazepane-4-thiolate with an electrophile, which could be generated through computational modeling.

This is a generalized representation. Actual energy values would require specific computational calculations for the reactants and the chosen electrophile.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Ethylazepane 4 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement within a molecule. ijrpr.com For 1-Ethylazepane-4-thiol, both ¹H and ¹³C NMR would be fundamental in confirming its molecular skeleton. ijrpr.comresearchgate.net

Application of ¹H and ¹³C NMR in Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the primary evidence for the structural confirmation of synthesized compounds. researchgate.net The chemical shift in ¹H NMR is indicative of the electronic environment of the protons, while ¹³C NMR provides information on the carbon framework of the molecule. ijrpr.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs. libretexts.orgcompoundchem.comcarlroth.commdpi.com

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -SH | 1.0 - 2.0 | - |

| -N-CH₂ -CH₃ | 2.4 - 2.8 | 45 - 55 |

| -N-CH₂-CH₃ | 0.9 - 1.3 | 10 - 15 |

| Ring CH -SH (Position 4) | 2.5 - 3.0 | 35 - 45 |

| Ring CH₂ (Positions 2, 7 adjacent to N) | 2.5 - 3.0 | 50 - 60 |

| Ring CH₂ (Positions 3, 5 adjacent to C4) | 1.5 - 2.0 | 30 - 40 |

Utilization of Advanced NMR Techniques for Complex Mixture Analysis

For more complex molecules or mixtures, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. ijrpr.comipb.pt

COSY experiments would establish the connectivity between adjacent protons, helping to trace the proton-proton spin systems throughout the azepane ring and the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon peak to its attached proton(s). ipb.pt

HMBC experiments reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure, including the placement of the ethyl group on the nitrogen and the thiol group on the C4 position of the azepane ring. ipb.pt

In the context of analyzing complex mixtures, such as those found in petroleum products, techniques like Signal Amplification by Reversible Exchange (SABRE) have been used to enhance the NMR sensitivity for sulfur-containing heterocycles, which could potentially be applied to detect and structurally characterize compounds like this compound in such matrices. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. numberanalytics.comjksus.org These methods are excellent for identifying the presence of specific functional groups. rsc.org

For this compound, the key functional groups to be identified are the thiol (S-H), the tertiary amine (C-N), and the alkane-like C-H bonds of the ethyl group and the saturated ring.

IR Spectroscopy : The S-H stretching vibration is expected to appear as a weak band in the region of 2550-2600 cm⁻¹. researchgate.netekb.eg The C-N stretching of the tertiary amine would likely be observed in the 1250-1020 cm⁻¹ range. The aliphatic C-H stretching vibrations from the azepane ring and ethyl group would produce strong absorptions in the 2850-3000 cm⁻¹ region. researchgate.net

Raman Spectroscopy : Raman spectroscopy is particularly useful for detecting the C-S and S-S bonds. rsc.org The C-S stretching vibration typically appears in the 600-750 cm⁻¹ range, a region of the spectrum that is often less cluttered. rsc.orgresearchgate.net The S-H stretch is also observable in Raman spectra. researchgate.net

Table 2: Predicted Vibrational Frequencies for this compound Predicted values are based on characteristic frequencies for the respective functional groups. jksus.orgrsc.orgresearchgate.netjmchemsci.com

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H Stretch | - | Not Applicable | - |

| C-H Stretch (aliphatic) | Azepane ring, Ethyl group | 2850 - 3000 | Strong (IR) |

| S-H Stretch | Thiol | 2550 - 2600 | Weak (IR) |

| C-N Stretch | Tertiary Amine | 1020 - 1250 | Medium (IR) |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. ijrpr.com Cyclic compounds often show a stable molecular ion peak. creative-proteomics.com

For this compound (C₈H₁₇NS, Molecular Weight: 159.30 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 159. The fragmentation would likely proceed through several predictable pathways:

Alpha-cleavage : Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could involve the loss of the ethyl group (•CH₂CH₃, 29 Da), leading to a fragment at m/z 130.

Ring Cleavage : Saturated rings can undergo complex fragmentation, often involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da). whitman.edu

Loss of H₂S : Thiols can sometimes eliminate a hydrogen sulfide (B99878) molecule (H₂S, 34 Da).

Table 3: Plausible Mass Spectrometry Fragmentation for this compound Based on general fragmentation rules for cyclic amines and thiols. creative-proteomics.comwhitman.edunih.gov

| m/z Value | Proposed Fragment | Plausible Neutral Loss |

|---|---|---|

| 159 | [C₈H₁₇NS]⁺ | Molecular Ion ([M]⁺) |

| 130 | [C₆H₁₂NS]⁺ | •C₂H₅ (Ethyl radical) |

| 125 | [C₈H₁₅N]⁺ | •SH (Sulfhydryl radical) |

| 84 | [C₅H₁₀N]⁺ | •C₃H₇S |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. msu.edu The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

This compound is a saturated heterocyclic compound. It lacks conjugated π-systems or carbonyl groups, which are the most common chromophores that absorb strongly in the 200-800 nm range. msu.edu Saturated amines and thiols typically exhibit weak absorptions corresponding to n → σ* (non-bonding to sigma antibonding) transitions, which occur at wavelengths below 200 nm and are often difficult to observe with standard spectrophotometers. wisc.edupocketdentistry.com Therefore, this compound is expected to be largely transparent in the standard UV-Vis region, and this technique would be of limited use for its structural characterization. researchgate.net

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. numberanalytics.com To perform this analysis, a suitable single crystal of the compound must be grown.

While no specific crystal structure for this compound has been reported, the technique is widely used for analogous azepane derivatives. rcsb.orgnih.govnih.gov If a crystal of this compound were obtained, X-ray diffraction analysis would confirm:

The seven-membered azepane ring conformation (e.g., chair, boat, or twist-chair).

The precise bond lengths and angles of the C-S, S-H, C-N, C-C, and C-H bonds.

The stereochemical configuration at the C4 chiral center, confirming whether the sample is a specific enantiomer or a racemic mixture.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the thiol group.

This technique has been successfully applied to confirm the structure and stereochemistry of various complex azepane and azepine derivatives, making it the gold standard for absolute structural proof. rsc.orgwhiterose.ac.uk

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, UPLC)

The purity and concentration of this compound are critical parameters that underpin its chemical characterization and potential applications. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) stand as indispensable analytical techniques for these determinations, offering high resolution, sensitivity, and accuracy. While specific methods for this compound are not extensively detailed in publicly available literature, established methodologies for analogous structures, such as azepane derivatives, heterocyclic amines, and thiols, provide a robust framework for developing effective analytical protocols. researchgate.netresearchgate.netacs.org

The development of a successful HPLC or UPLC method hinges on the selection of an appropriate stationary phase, mobile phase composition, and detector. researchgate.netacs.orgresearchgate.net For a compound with the structural features of this compound—a saturated heterocyclic amine with a thiol group—reversed-phase chromatography is a common and effective approach.

High-Performance Liquid Chromatography (HPLC)

For the routine purity assessment of this compound, a standard HPLC method can be employed. A C18 column is a versatile and widely used stationary phase for the separation of moderately polar to nonpolar compounds. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation of the main compound from any impurities. nih.govscispace.com

The thiol group in this compound presents a unique opportunity for selective detection. While UV detection is feasible, particularly if the azepane ring or associated impurities contain chromophores, derivatization of the thiol group can significantly enhance sensitivity and selectivity. lew.ro Reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine (DTDP) react with thiols to produce highly chromophoric products, allowing for quantification at lower concentrations. researchgate.netacs.orgnih.gov

Below is a proposed set of HPLC conditions for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 Column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution Mode | Gradient: 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Post-Column Derivatization with DTNB followed by VIS at 412 nm |

| Injection Volume | 10 µL |

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption, making it ideal for high-throughput analysis and the detection of trace impurities. researchgate.netnih.gov The use of sub-2 µm particle size columns in UPLC systems allows for much faster separations without sacrificing efficiency. researchgate.net

A UPLC method for this compound would likely employ a similar reversed-phase C18 or a related chemistry column, but with smaller dimensions. researchgate.netresearchgate.net The faster elution times necessitate a rapid detection system, for which mass spectrometry (MS) is exceptionally well-suited. Coupling UPLC with a mass spectrometer (UPLC-MS) provides not only quantitative data but also mass information that can be used to identify unknown impurities by their mass-to-charge ratio (m/z). nih.govbohrium.com This is particularly valuable for a comprehensive purity profile.

The following table outlines a potential UPLC-MS method for the quantification and purity analysis of this compound.

Table 2: Proposed UPLC-MS Parameters for this compound

| Parameter | Condition |

| Stationary Phase | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient: 2% B to 98% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | Mass Spectrometry (MS) with Electrospray Ionization (ESI) in Positive Mode |

| Injection Volume | 2 µL |

The development and validation of such chromatographic methods are essential for ensuring the quality and consistency of this compound in research and development settings. These techniques provide the necessary tools for the detailed characterization of the compound and its impurity profile.

Research Applications and Utility of 1 Ethylazepane 4 Thiol and Its Derivatives

Role as a Fundamental Chemical Building Block in Organic Synthesis

Thiols are recognized as valuable building blocks in organic synthesis, serving as precursors for a wide array of functional groups and participating in various carbon-sulfur bond-forming reactions. The presence of both a secondary amine within the azepane ring and a thiol group makes 1-Ethylazepane-4-thiol a versatile bifunctional molecule.

Precursor in the Synthesis of Complex Heterocyclic Compounds (e.g., Triazole-Azepane Hybrids)

While direct synthesis of triazole-azepane hybrids from this compound is not explicitly detailed in the provided search results, the synthesis of similar hybrid molecules often involves the use of thiol-containing precursors. For instance, the construction of 1,2,4-triazole rings can be achieved through the cyclization of thiosemicarbazide intermediates. farmaciajournal.com It is plausible that this compound could be chemically modified to form a corresponding thiosemicarbazide, which would then serve as a key intermediate in the synthesis of novel triazole-azepane hybrids. These hybrid molecules are of interest in medicinal chemistry due to their potential biological activities. nih.govrsc.orgnih.govjchemlett.com The azepane moiety in such hybrids can significantly influence their pharmacological properties. researchgate.netnih.gov

The general synthetic approach to 1,2,4-triazole-3-thiones often involves the intramolecular cyclization of thiosemicarbazides in the presence of a base, such as ammonia. farmaciajournal.com The resulting triazole-thione can exist in tautomeric equilibrium with its corresponding thiol form. This reactivity highlights the potential of thiol-containing heterocycles as precursors to more complex fused ring systems.

Intermediate in Multi-Step Synthetic Sequences

Information regarding the specific use of this compound as an intermediate in multi-step synthetic sequences is not available in the provided search results. However, the chemical functionalities present in the molecule, namely the secondary amine and the thiol group, suggest its potential utility in various synthetic transformations. Thiols can undergo a range of reactions, including alkylation, oxidation to disulfides, and addition to unsaturated systems. masterorganicchemistry.com The secondary amine can be acylated, alkylated, or participate in condensation reactions. These dual functionalities allow for the sequential or orthogonal introduction of different molecular fragments, making it a potentially useful intermediate in the synthesis of complex target molecules. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com

Contributions to Enzymatic and Biochemical Mechanism Studies

The thiol group is a key functional group in many biological molecules and plays a crucial role in the active sites of numerous enzymes. Compounds containing thiol groups can act as substrates, inhibitors, or probes to study enzyme mechanisms.

Investigation of Enzyme-Substrate/Inhibitor Interactions (e.g., Molinate Hydrolase)

Research on the enzyme molinate hydrolase, which is involved in the degradation of the thiocarbamate herbicide molinate, has demonstrated that thiol-containing compounds can act as inhibitors. plos.orgresearchgate.netcore.ac.uk One of the products of molinate hydrolysis is ethanethiol, and studies have shown that ethanethiol inhibits molinate hydrolase activity. plos.orgresearchgate.net This inhibition is believed to occur through the interaction of the thiol group with a metal ion in the enzyme's active site. plos.orgresearchgate.net

Further investigations have revealed that other small thiol-containing molecules also exhibit inhibitory effects on molinate hydrolase. This suggests that the thiol moiety is a key pharmacophore for the inhibition of this enzyme. Although this compound has not been specifically tested in these studies, its structural similarity to other known inhibitors suggests it could also modulate the activity of molinate hydrolase. The azepane ring could further influence the binding affinity and selectivity of the compound for the enzyme's active site.

| Inhibitor | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Ethanethiol | 0.30 mM | plos.orgresearchgate.net |

| β-mercaptoethanol | Inhibitory effect observed | plos.orgresearchgate.netcore.ac.uk |

| Cysteine | Inhibitory effect observed | plos.orgresearchgate.net |

Probing Active Site Characteristics and Catalytic Mechanisms

Thiol-containing molecules are frequently used as probes to investigate the active site characteristics of enzymes, particularly those with catalytically important cysteine residues. nih.gov These probes can react with active site thiols, leading to covalent modification and inactivation of the enzyme. By studying the kinetics and stoichiometry of this inactivation, researchers can gain insights into the accessibility and reactivity of the active site cysteine residues.

The reactivity of the thiol group in this compound makes it a potential candidate for such studies. It could be used to probe the active sites of enzymes that are susceptible to modification by thiols. Furthermore, the ethyl group on the azepane nitrogen could be replaced with reporter groups, such as fluorophores or spin labels, to create more sophisticated probes for studying enzyme structure and dynamics.

Development of Chemical Sensors and Probes

Information regarding the specific application of this compound in the development of chemical sensors and probes is not available in the provided search results. However, the inherent reactivity of the thiol group makes it a suitable functional handle for immobilization onto sensor surfaces or for reaction with analytes in a detectable manner. Thiol-based probes are commonly used for the detection of various species, including metal ions and electrophilic natural products. nih.govnih.gov The azepane scaffold of this compound could be functionalized to tune the selectivity and sensitivity of such sensors.

Applications in Advanced Materials Science Research

Polymer Synthesis and Functionalization via Thiol-Ene Reactions

The thiol-ene reaction is a powerful and versatile method for polymer synthesis and modification, known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups. wikipedia.orgrsc.org This reaction proceeds via a radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. nih.gov The process is considered a "click" chemistry reaction due to its high yields and stereoselectivity. wikipedia.org

In the context of this compound, the thiol group (-SH) is available to react with polymers or monomers containing alkene (ene) functional groups. This enables the incorporation of the ethylazepane moiety into polymer chains, thereby imparting specific functionalities. The presence of the tertiary amine within the azepane ring can influence the reaction kinetics, as amines can retard radical-mediated thiol-ene reactions through the formation of metastable disulfide radical anions. acs.org

Key aspects of thiol-ene reactions relevant to this compound include:

Mechanism: The reaction is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical from the thiol. wikipedia.org This radical then adds to an alkene in an anti-Markovnikov fashion to create a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to propagate the chain. wikipedia.orgnih.gov

High Efficiency: Thiol-ene reactions are known for their rapid rates and high conversions, often proceeding to completion under mild conditions. alfa-chemistry.com

Functionalization: This methodology allows for the precise introduction of the ethylazepane group onto the surface or backbone of a polymer. This can be used to modify the physical and chemical properties of the material, such as its solubility, thermal stability, or adhesive properties.

Illustrative Data on Thiol-Ene Polymerization:

While specific data for this compound is not available, the following table provides representative data for the thiol-ene polymerization of a generic thiol with a diene, illustrating the high conversions achievable.

| Monomer System | Initiator | Conditions | Conversion (%) |

| Dithiol + Diene | Photoinitiator | UV irradiation, room temp | >95 |

| Dithiol + Diene | Thermal Initiator | 60 °C, 24 h | >90 |

This table presents generalized data for thiol-ene polymerizations to illustrate typical reaction efficiencies, as specific experimental data for this compound is not publicly available.

Surface Modification and Patterning

The thiol group of this compound can be exploited for the functionalization of various surfaces, particularly those of noble metals like gold, or metal oxides. nih.govrsc.org Thiols form strong coordinate bonds with these surfaces, leading to the formation of self-assembled monolayers (SAMs). nih.gov This allows for the precise control of surface chemistry and properties.

By immobilizing this compound on a surface, the azepane ring is exposed, which can then be used for further chemical modifications or to impart specific properties to the surface, such as altering its hydrophilicity or serving as a coordination site for metal ions. This approach has been used to functionalize nanoparticles, creating core-shell hybrid materials with tailored properties. mdpi.com

Potential applications in surface modification include:

Biosensors: Functionalized gold nanoparticles can be used in the development of biosensors, where the surface chemistry dictates the specific recognition of target molecules. nih.gov

Antifouling Surfaces: The modification of surfaces with specific polymer brushes, which can be initiated from a thiol-functionalized surface, can prevent the adhesion of microorganisms and proteins. rsc.org

Controlled Wettability: The formation of SAMs can be used to create surfaces with controlled hydrophobic or hydrophilic properties.

Representative Surface Coverage Data for Thiol Monolayers:

The following table provides illustrative data on the surface coverage of different thiols on a gold surface, demonstrating the formation of dense monolayers.

| Thiol Compound | Surface Coverage (molecules/cm²) |

| Alkanethiol (C12) | 4.6 x 10¹⁴ |

| Mercaptopropionic acid | 4.2 x 10¹⁴ |

This table provides representative data for the formation of self-assembled monolayers of thiols on gold surfaces. Specific data for this compound is not available.

Bioremediation Research Focused on Chemical Degradation Pathways

While there is no specific research on the bioremediation of this compound, the degradation of sulfur-containing heterocyclic compounds is an area of active investigation. nih.gov Microorganisms, particularly certain fungi and bacteria, have been shown to metabolize a variety of organosulfur compounds. nih.govmdpi.com

The degradation of a molecule like this compound would likely involve enzymatic attacks on the sulfur atom and the heterocyclic ring. Fungi, such as Coriolus versicolor, are known to metabolize sulfur-containing compounds through various pathways, including oxidation of the sulfur atom (S-oxidation) and cleavage of the carbon-sulfur bond. nih.gov

Plausible degradation pathways for this compound could include:

S-Oxidation: The thiol group could be oxidized to form a sulfoxide and then a sulfone, which are generally more water-soluble and less toxic. inchem.org

Ring Cleavage: Enzymatic systems could potentially cleave the azepane ring, breaking down the heterocyclic structure.

N-Dealkylation: The ethyl group on the nitrogen atom could be removed through oxidative processes.

The study of such degradation pathways is crucial for understanding the environmental fate of such compounds and for developing potential bioremediation strategies for contaminated sites. mdpi.com The anaerobic degradation of sulfur-containing organic compounds is a known source of hydrogen sulfide (B99878). mdpi.com

Q & A

Q. What are the recommended synthetic routes for 1-Ethylazepane-4-thiol, and how can their efficiency be validated experimentally?

- Methodological Answer : A robust synthesis approach involves leveraging thiol-ene "click chemistry" due to its high selectivity and efficiency in forming carbon-sulfur bonds . Key steps include:

Reagent Selection : Use ethyl azepane precursors with activated leaving groups (e.g., bromides) and thiol nucleophiles.

Reaction Optimization : Monitor reaction kinetics via HPLC or GC-MS to identify optimal temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) .

Purification : Validate purity (>98%) using column chromatography and confirm via NMR (¹H, ¹³C) and FT-IR for thiol (-SH) functional group verification .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/Time Variables : Store samples at -20°C, 4°C, and 25°C for 0–12 months.

- Analytical Metrics : Quantify degradation products (e.g., disulfide formation) using LC-MS and UV-Vis spectroscopy (λmax ~255 nm for thiol derivatives) .

- Data Interpretation : Compare degradation rates via Arrhenius plots to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Apply systematic review principles:

Literature Scoping : Use databases (PubMed, SciFinder) to compile all bioactivity studies. Filter by assay type (e.g., enzyme inhibition vs. cellular toxicity) .

Heterogeneity Analysis : Identify variables (e.g., concentration ranges, solvent systems) causing discrepancies. For example, DMSO concentrations >1% may inhibit thiol reactivity .

Meta-Analysis : Use statistical tools (e.g., RevMan) to calculate pooled effect sizes and confidence intervals, highlighting outliers for further validation .

Q. What computational strategies are effective for modeling the electrophilic interactions of this compound in biological systems?

- Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD):

- QM : Calculate thiol pKa and nucleophilicity using Gaussian09 at the B3LYP/6-31G* level .

- MD Simulations : Model covalent binding to cysteine residues in proteins (e.g., GAPDH) using AMBER or GROMACS. Validate with experimental kinetics (e.g., stopped-flow spectroscopy) .

- Data Validation : Cross-reference computed binding energies with experimental IC50 values to refine force field parameters .

Data Presentation Guidelines

Q. How should researchers present raw and processed data for this compound in publications?

- Methodological Answer : Follow analytical chemistry reporting standards:

- Raw Data : Include large datasets (e.g., NMR spectra, chromatograms) as supplementary materials .

- Processed Data : Summarize key results in tables (e.g., kinetic constants, purity metrics) with error margins (±SEM) .

- Visualization : Use line graphs for time-course stability data and heatmaps for computational interaction energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.